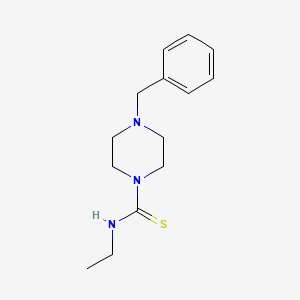![molecular formula C19H27NO B5831791 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine, also known as TAPP, is a synthetic compound that has garnered significant attention in scientific research due to its potential applications in various fields. TAPP is a piperidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to bind to the GABA-A receptor, which plays a crucial role in the regulation of neuronal excitability. By binding to this receptor, 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine can modulate the activity of GABA, leading to a reduction in neuronal activity and a decrease in the symptoms associated with certain neurological disorders.
Biochemical and Physiological Effects:
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit a range of biochemical and physiological effects. In addition to its anticonvulsant, analgesic, and anti-inflammatory properties, 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has also been found to exhibit anxiolytic and sedative effects. These effects make 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine a promising candidate for use in the treatment of anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine in laboratory experiments is its relatively straightforward synthesis. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is also relatively stable, making it easy to handle and store. However, one of the limitations of using 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine. One area of interest is in the development of new drugs for the treatment of epilepsy and other neurological disorders. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anticonvulsant properties, making it a promising candidate for use in the development of new drugs. Another potential area of interest is in the development of new drugs for the treatment of anxiety disorders and insomnia. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anxiolytic and sedative effects, making it a promising candidate for use in the development of new drugs in these areas.
Méthodes De Synthèse
The synthesis of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine involves the reaction of 4-tert-butylphenylacetic acid with 4-methylpiperidine and thionyl chloride. The resulting product is then treated with acryloyl chloride to yield 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine. The synthesis of 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the development of new drugs for the treatment of various diseases. 1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for use in the development of new drugs.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-15-11-13-20(14-12-15)18(21)10-7-16-5-8-17(9-6-16)19(2,3)4/h5-10,15H,11-14H2,1-4H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTQQQWQTMETPB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
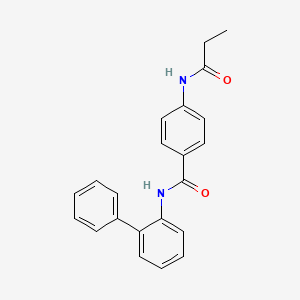

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
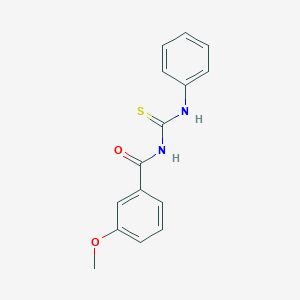
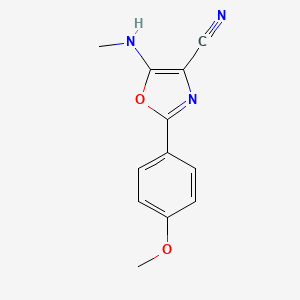
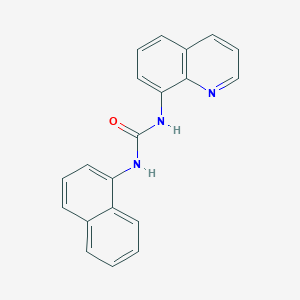

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5831771.png)
